Spirapril (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirapril (hydrochloride) is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug to treat hypertension and congestive heart failure. It is marketed under the brand name Renormax among others. Spirapril is a prodrug that is converted to its active metabolite, spiraprilat, following oral administration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spirapril (hydrochloride) involves several steps, starting from the appropriate dicarboxylic acid derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of spirapril (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Spirapril (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active metabolite, spiraprilat.
Oxidation and Reduction: These reactions can occur under specific conditions but are not typically involved in its primary mechanism of action.
Substitution: Involves the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of spirapril (hydrochloride) include organic solvents, acids, bases, and catalysts. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major product formed from the hydrolysis of spirapril (hydrochloride) is spiraprilat, which is the active form of the drug. Other products may include various intermediates and by-products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Spirapril (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used to treat hypertension and heart failure. Research continues into its potential benefits for other cardiovascular conditions.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Spirapril (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. By blocking this conversion, spirapril reduces the levels of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lower blood pressure and reduced strain on the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirapril (hydrochloride) belongs to the dicarboxy group of ACE inhibitors. Similar compounds include:
Uniqueness
What sets spirapril (hydrochloride) apart from other ACE inhibitors is its dual route of elimination, both renal and hepatic. This characteristic allows for its use in patients with varying degrees of renal function, potentially offering a broader therapeutic application .
Propriétés
Formule moléculaire |
C22H31ClN2O5S2 |
---|---|
Poids moléculaire |
503.1 g/mol |
Nom IUPAC |
(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1 |
Clé InChI |
CLDOLNORSLLQDI-QDRZTAJBSA-N |
SMILES isomérique |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.